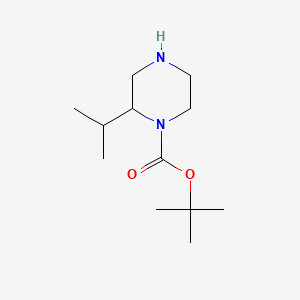

1-Boc-2-Isopropylpiperazine

Description

Properties

IUPAC Name |

tert-butyl 2-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWGWFHWJARJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656998 | |

| Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-25-2 | |

| Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-2-isopropylpiperazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of tert-butyl 2-isopropylpiperazine-1-carboxylate, commonly known as 1-Boc-2-isopropylpiperazine. This chiral heterocyclic compound has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. We will delve into its chemical and physical properties, detail its synthetic routes, and explore its significant applications, particularly in the development of drugs targeting the central nervous system (CNS).

Core Characteristics and Physicochemical Properties

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The "Boc" designation refers to the tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms, a feature that is instrumental in its synthetic utility. The isopropyl group at the second position introduces a chiral center, meaning the compound exists as two non-superimposable mirror images or enantiomers: (S)-1-Boc-2-isopropylpiperazine and (R)-1-Boc-2-isopropylpiperazine. This chirality is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[1]

The strategic placement of the Boc group allows for selective chemical transformations. It deactivates the nitrogen to which it is attached, enabling chemists to selectively functionalize the second, unprotected nitrogen atom. Subsequently, the Boc group can be readily removed under mild acidic conditions to reveal a reactive amine, permitting further molecular elaboration.[1]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 886766-25-2 (Racemic)[1][2] | [1][2] |

| 674792-05-3 ((S)-enantiomer)[3][4] | [3][4] | |

| 674792-04-2 ((R)-enantiomer)[5] | [5] | |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3][5] |

| Molecular Weight | 228.33 g/mol | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid or solid-liquid mixture | [2][4] |

| Solubility | Soluble in organic solvents; insoluble in water | [2] |

| Boiling Point | 298.4 ± 15.0 °C (Predicted) | [4] |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.41 ± 0.40 (Predicted) | [2][4] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step for its application in the development of chiral drugs. The two primary strategies employed are chiral resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.

Chiral Resolution of Racemic 2-Isopropylpiperazine

This classical method involves the separation of a 50:50 mixture of the (R)- and (S)-enantiomers of 2-isopropylpiperazine. The process leverages the formation of diastereomeric salts with a chiral resolving agent, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Caption: Workflow for Chiral Resolution of 2-Isopropylpiperazine.

Step-by-Step Protocol for Chiral Resolution:

-

Salt Formation: Dissolve racemic 2-isopropylpiperazine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to the solution. Stir the mixture to allow for the formation of diastereomeric salts.

-

Fractional Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate out of the solution first. The efficiency of this step is critical and may require optimization of solvent, temperature, and cooling rate.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically pure free amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Boc Protection: Dissolve the enantiomerically pure 2-isopropylpiperazine in a suitable solvent (e.g., dichloromethane). Add a base such as triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion. The Boc anhydride reacts with one of the nitrogen atoms to yield the final product, (S)- or (R)-1-Boc-2-isopropylpiperazine.[1]

Asymmetric Synthesis from a Chiral Pool

An alternative and often more elegant approach is to synthesize the target molecule from a readily available, enantiomerically pure starting material. This is known as chiral pool synthesis. For the synthesis of (S)-1-Boc-2-isopropylpiperazine, the naturally occurring amino acid (S)-valine is an ideal chiral precursor due to its isopropyl side chain.[1]

Key Chemical Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the ability to selectively functionalize the piperazine ring. The Boc group serves as a reliable protecting group for one nitrogen, allowing the other to undergo a variety of chemical transformations.

Common Synthetic Transformations:

Caption: Key Reactions of the Deprotected Piperazine Core.

Detailed Protocols for Key Reactions:

-

Boc Deprotection:

-

Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of 2-isopropylpiperazine. This can then be neutralized to obtain the free amine.[1]

-

-

N-Acylation (Amide Bond Formation):

-

Following Boc deprotection, dissolve the resulting 2-isopropylpiperazine and a carboxylic acid in an aprotic solvent like DCM or dimethylformamide (DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like hydroxybenzotriazole (HOBt).

-

Stir the reaction at room temperature until the formation of the amide is complete.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and purify the desired N-acylated product by chromatography.

-

-

N-Arylation (Buchwald-Hartwig Amination):

-

Combine the deprotected 2-isopropylpiperazine, an aryl halide (bromide or chloride), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, filter off the solids, and purify the N-arylpiperazine product by column chromatography.

-

Applications in Medicinal Chemistry and Drug Discovery

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that can bind to multiple biological targets with high affinity, making it a recurring motif in a wide array of biologically active compounds.[1] this compound, as a chiral derivative of this scaffold, is a valuable starting material for the synthesis of novel drug candidates.

The isopropylpiperazine moiety is a key structural feature in many compounds that target the central nervous system.[1][2] The chirality introduced by the isopropyl group is particularly significant, as it allows for stereospecific interactions with biological targets, which can lead to improved efficacy and a better safety profile.[1] By utilizing enantiomerically pure (R)- or (S)-1-Boc-2-isopropylpiperazine, medicinal chemists can design and synthesize drug candidates with a specific three-dimensional orientation, which is crucial for optimizing their therapeutic effects.

Safety and Handling

Based on available safety data, (S)-1-Boc-2-isopropylpiperazine is classified as a hazardous substance.[6]

-

Hazard Statements:

-

Precautionary Measures:

It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. The ability to perform selective functionalization on the piperazine core, guided by the strategic use of the Boc protecting group, provides a reliable pathway for the synthesis of a diverse range of compounds. Its prominent role in the development of CNS-active agents underscores its significance in the ongoing quest for new and improved therapeutics. Researchers and drug development professionals can leverage the methodologies and principles outlined in this guide to effectively incorporate this valuable scaffold into their research and development programs.

References

-

(R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

(2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound|CAS 886766-25-2|RUO [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. (S)-1-Boc-2-isopropyl-piperazine | CAS: 674792-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. (S)-1-Boc-2-isopropylpiperazine | 674792-05-3 [amp.chemicalbook.com]

- 5. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

(S)-1-Boc-2-isopropylpiperazine molecular weight

An In-depth Technical Guide to (S)-1-Boc-2-isopropylpiperazine: A Cornerstone for Chiral Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (S)-1-Boc-2-isopropylpiperazine. We will delve into its fundamental physicochemical properties, explore robust synthetic and purification strategies, detail analytical characterization methods, and illuminate its critical role as a privileged scaffold in modern medicinal chemistry. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure both scientific integrity and practical applicability.

Core Molecular Profile and Physicochemical Properties

(S)-1-Boc-2-isopropylpiperazine is a chiral synthetic building block of significant interest in pharmaceutical development. Its structure features a piperazine ring, a widely recognized "privileged scaffold" in medicinal chemistry, substituted with an isopropyl group at the C2 position, creating a stereocenter.[1] One of the piperazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that allows for selective functionalization of the molecule.

The presence of the Boc group at the N1 position masks its reactivity, enabling selective reactions at the unprotected N4 nitrogen. This Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the N1 amine for subsequent chemical transformations.[1] This strategic protection scheme makes it an exceptionally versatile intermediate for constructing complex molecular architectures.

Table 1: Physicochemical and Identification Data for (S)-1-Boc-2-isopropylpiperazine

| Property | Value | Source(s) |

| Molecular Weight | 228.33 g/mol | [2][3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |

| CAS Number | 674792-05-3 | [2][3] |

| IUPAC Name | tert-butyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate | [2] |

| Physical Form | Liquid | [3] |

| InChI Key | NZTWGWFHWJARJX-SNVBAGLBSA-N | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Note: The hydrochloride salt form, (S)-1-Boc-2-isopropylpiperazine HCl (CAS: 1241725-73-4), has a molecular weight of 264.79 g/mol .[5][6]

Synthesis of Enantiomerically Pure (S)-1-Boc-2-isopropylpiperazine

The synthesis of enantiomerically pure (S)-1-Boc-2-isopropylpiperazine is paramount, as the biological activity of chiral molecules often resides in a single enantiomer.[1] The two predominant strategies for achieving high enantiopurity are chiral pool synthesis and the resolution of racemic mixtures.

Strategy 1: Chiral Pool Synthesis from (S)-Valine

This is an elegant approach that leverages a readily available and inexpensive chiral starting material, the amino acid (S)-valine, to establish the desired stereochemistry. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Caption: Workflow for chiral pool synthesis from (S)-valine.

Expert Insight: Starting from a chiral pool precursor like (S)-valine is often preferred in industrial settings. It avoids the potential 50% loss of material inherent in classical resolution and eliminates the need for specialized chiral chromatography on a large scale. The key transformation is the ring-forming step, often an aza-Michael addition, which must be optimized to ensure high cyclization efficiency without epimerization.[7]

Strategy 2: Chiral Resolution of Racemic 2-Isopropylpiperazine

This method involves preparing the racemic 2-isopropylpiperazine and then separating the enantiomers using a chiral resolving agent. This is followed by the standard Boc-protection step.

Protocol: Chiral Resolution and Boc Protection

-

Salt Formation: Dissolve racemic 2-isopropylpiperazine in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, to the solution. The choice of acid is critical; it must form diastereomeric salts with differential solubility.[1]

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt ((S)-piperazine with L-tartaric acid, for instance) should preferentially crystallize out of the solution due to its lower solubility.

-

Self-Validation: The progress of the crystallization and the purity of the crystals can be monitored by polarimetry.

-

-

Isolation: Collect the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric excess.

-

Liberation of Free Base: Treat the isolated diastereomeric salt with a strong base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the enantiomerically pure (S)-2-isopropylpiperazine. Extract the free amine into an organic solvent (e.g., dichloromethane).

-

Boc Protection: To the solution of (S)-2-isopropylpiperazine, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine or sodium bicarbonate.[1] The reaction is typically stirred at room temperature until completion.

-

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and excess reagents. The crude product is then purified, typically by silica gel column chromatography, to yield pure (S)-1-Boc-2-isopropylpiperazine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome / Key Signals |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the isopropyl group (doublet and multiplet), piperazine ring protons, and the characteristic large singlet for the Boc group's t-butyl protons (~1.4 ppm). |

| ¹³C NMR | Confirms the carbon framework. | Presence of all 12 unique carbon signals. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion peak [M+H]⁺ at m/z 229. |

| Chiral HPLC | Determination of enantiomeric purity (ee%). | Separation of (S) and (R) enantiomers into two distinct peaks. The area under the (S) peak should be >98-99% for high-purity material. |

| FTIR Spectroscopy | Functional group identification. | Characteristic C=O stretch for the carbamate in the Boc group (~1690 cm⁻¹). |

Applications in Drug Discovery and Development

The piperazine moiety is one of the most ubiquitous heterocycles found in FDA-approved drugs.[8] Its prevalence is due to its ability to improve pharmacokinetic properties (like solubility and oral bioavailability) and its capacity to act as a versatile scaffold to orient pharmacophoric groups.[8] (S)-1-Boc-2-isopropylpiperazine is a valuable starting material for introducing this privileged, chiral scaffold into drug candidates.

Key Application Areas:

-

CNS Agents: The isopropylpiperazine moiety is a key feature in many compounds targeting the central nervous system (CNS).[1]

-

Kinase Inhibitors: Piperazine rings are frequently used as linkers or core structures in various kinase inhibitors for oncology.[8]

-

Asymmetric Synthesis: Its use guarantees the stereochemical integrity of the piperazine core in a multi-step synthesis, which is crucial for achieving target specificity and reducing off-target effects.[1]

Caption: Use of (S)-1-Boc-2-isopropylpiperazine in synthesis.

Expert Insight: The true power of this building block lies in orthogonal synthesis. A medicinal chemist can first perform a reaction at the N4 position (e.g., a Buchwald-Hartwig amination or reductive amination), then deprotect the N1 position and perform a second, different reaction (e.g., amide bond formation).[8] This stepwise, controlled approach allows for the rapid generation of diverse chemical libraries for screening, accelerating the drug discovery process.

Safety and Handling

According to safety data, (S)-1-Boc-2-isopropylpiperazine is classified as an irritant.[2][3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool place. Ambient storage is generally acceptable.[3]

References

-

PubChem. (n.d.). (2S)-2-Isopropylpiperazine, N1-BOC protected. National Center for Biotechnology Information. [Link]

- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

-

Pellegrino, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.

-

PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine. National Center for Biotechnology Information. [Link]

-

Chembeez. (n.d.). (S)-1-Boc-2-isopropylpiperazine, 97%, Thermo Scientific Chemicals. [Link]

-

Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

-

Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

De Smaele, D., et al. (2002). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]

-

Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

Sources

- 1. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 2. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-Boc-2-Isopropylpiperazine | 674792-05-3 [sigmaaldrich.com]

- 4. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-BOc-2-isopropyl-piperazine hcl | CymitQuimica [cymitquimica.com]

- 6. (S)-1-BOc-2-isopropyl-piperazine hcl | CymitQuimica [cymitquimica.com]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Mono-Boc-Protected Piperazines

An In-depth Technical Guide to the Synthesis of 1-Boc-2-isopropylpiperazine from 2-isopropylpiperazine

This guide provides a comprehensive technical overview of the selective synthesis of this compound, a critical building block in modern medicinal chemistry. As a chiral scaffold, enantiomerically pure forms of this compound are instrumental in the development of stereospecific pharmaceuticals.[1] This document details the underlying chemical principles, a field-proven experimental protocol, and crucial considerations for process optimization and product characterization, tailored for researchers, scientists, and drug development professionals.

The piperazine motif is a privileged structure in drug discovery, known to enhance crucial pharmacokinetic properties like aqueous solubility and oral bioavailability.[2] The synthesis of monosubstituted piperazines, however, presents a significant challenge: controlling the regioselectivity to avoid the formation of undesired 1,4-disubstituted byproducts.[2][3]

The use of the tert-butyloxycarbonyl (Boc) protecting group offers a robust solution.[2] By temporarily blocking one of the piperazine's nitrogen atoms, it allows for the selective functionalization of the second, unprotected nitrogen.[2] this compound, in particular, serves as a valuable intermediate for introducing the 2-isopropylpiperazine moiety into more complex molecules, a common feature in the development of central nervous system (CNS) drugs and other therapeutics.[4] This guide focuses on the direct and selective synthesis of this key intermediate from its parent diamine, 2-isopropylpiperazine.

Core Principles: Mechanism of Selective N-Boc Protection

The synthesis hinges on the selective acylation of one nitrogen atom in 2-isopropylpiperazine using di-tert-butyl dicarbonate (Boc₂O). The reaction's success is governed by the principles of nucleophilicity and steric hindrance.

The Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of a piperazine nitrogen atom on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[5][6] This forms a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc protected piperazine (a carbamate) and a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, providing a strong thermodynamic driving force for the reaction.[5][6]

Caption: Reaction mechanism of N-Boc protection.

The Role of Steric Hindrance:

The key to achieving mono-protection at the desired nitrogen (N1) is the steric bulk of the isopropyl group at the adjacent C2 position. This isopropyl group creates a sterically hindered environment around the N2 nitrogen, making it less accessible to the bulky Boc₂O reagent. Consequently, the nucleophilic attack preferentially occurs at the less hindered and more accessible N1 nitrogen, leading to the desired this compound as the major product.

Experimental Protocol: A Validated Approach

This protocol describes a standard laboratory procedure for the synthesis, designed for robustness and reproducibility.

3.1. Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Quantity (10 mmol scale) | Notes |

| 2-Isopropylpiperazine | C₇H₁₆N₂ | 128.22 | - | 1.28 g (10 mmol, 1.0 eq.) | Starting material. Can be used as a free base or dihydrochloride salt. |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | - | 2.29 g (10.5 mmol, 1.05 eq.) | Moisture sensitive.[7] Low melting solid (m.p. 23°C).[8] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous grade recommended. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 1.53 mL (11 mmol, 1.1 eq.) | Optional base, to scavenge protons if starting with the salt form. |

| Saturated aq. NaHCO₃ | - | - | - | 50 mL | For aqueous work-up. |

| Brine (Saturated aq. NaCl) | - | - | - | 50 mL | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | Drying agent. |

| Silica Gel | SiO₂ | - | - | As needed | For column chromatography (230-400 mesh). |

| Hexanes/Ethyl Acetate | - | - | - | As needed | Eluent for column chromatography. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropylpiperazine (1.28 g, 10 mmol). Dissolve the starting material in dichloromethane (DCM, 50 mL).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in DCM (20 mL) dropwise to the stirred piperazine solution over 15-20 minutes at room temperature. Note: If starting with 2-isopropylpiperazine dihydrochloride, add triethylamine (1.1 eq. per HCl) to the initial solution and stir for 10 minutes before adding Boc₂O.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of CO₂ gas should be managed by ensuring the system is not closed.[5][9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[10] A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is effective for separating the desired mono-Boc product from unreacted starting material and the di-Boc byproduct.

-

Final Product: Combine the pure fractions (identified by TLC), and remove the solvent under reduced pressure to afford this compound as a pure solid or viscous oil.

Process Optimization and Workflow

Achieving high yield and selectivity requires careful control over several experimental parameters. The general workflow is depicted below.

Caption: Experimental workflow for synthesis.

-

Stoichiometry Control: The use of a slight excess (1.0-1.1 equivalents) of Boc₂O is common to drive the reaction to completion. However, a large excess should be avoided as it increases the formation of the 1,4-di-Boc-2-isopropylpiperazine byproduct, which can be challenging to separate during purification.

-

Solvent Selection: Dichloromethane is a preferred solvent due to its inertness and the high solubility of both reactants and products. Other solvents like methanol, tetrahydrofuran (THF), or acetonitrile can also be used.[11][12] In some protocols, a biphasic system (e.g., DCM/water) with a base like NaOH can be employed.[11]

-

Temperature: The reaction is typically performed at room temperature (20-25°C). Cooling the reaction to 0°C during the addition of Boc₂O can sometimes improve selectivity by mitigating exothermic effects, although it may slow the reaction rate.

-

Base: While the reaction can proceed without a base, one is often included.[5][6] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be used to scavenge the acidic byproducts that may form, especially if the starting material is in a salt form.[9]

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following spectroscopic data are characteristic of this compound.

5.1. Spectroscopic Data Summary

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | ~1.45 ppm (s, 9H): tert-butyl protons of the Boc group. ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group. ~2.0-4.0 ppm (m, 8H): Piperazine ring protons and the isopropyl CH proton. |

| ¹³C NMR | Chemical Shifts (δ) | ~155 ppm: Carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~28.5 ppm: Methyl carbons of the Boc group. ~40-60 ppm: Piperazine ring carbons. ~18-20 ppm: Methyl carbons of the isopropyl group. |

| IR Spectroscopy | Key Stretches (cm⁻¹) | ~1690-1700 cm⁻¹: Strong C=O stretch from the Boc carbamate group.[13] ~3300 cm⁻¹: N-H stretch from the secondary amine. |

| Mass Spectrometry | Molecular Ion | [M+H]⁺: Expected at m/z = 229.19 |

Note: Exact chemical shifts in NMR can vary depending on the solvent used.[14]

Safety and Handling

Standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

-

Reagent Handling: Di-tert-butyl dicarbonate is moisture-sensitive and should be handled in a dry environment.[7] It is also a lachrymator. Dichloromethane is a volatile organic solvent and a suspected carcinogen; all operations should be conducted in a well-ventilated chemical fume hood.[15]

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 2-isopropylpiperazine is a highly efficient and regioselective transformation critical to pharmaceutical development. The key to this selectivity lies in the steric influence of the C2-isopropyl substituent, which directs the bulky Boc protecting group to the less hindered N1 position. By carefully controlling stoichiometry, temperature, and purification methods as outlined in this guide, researchers can reliably produce this valuable synthetic intermediate with high purity and yield, enabling the advancement of complex molecule synthesis in drug discovery.

References

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Adding Boc Group Mechanism | Organic Chemistry. YouTube. (2021-09-01). Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. (2008-01-01). Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020-05-06). Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Protheragen. (2024-09-12). Available at: [Link]

-

Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]

-

CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. (2013-08-02). Available at: [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]

-

DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available at: [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]

-

Specific solvent issues with BOC deprotection. CHEM21. (2025-12-16). Available at: [Link]

- CN106543107A - A kind of synthetic method of 1 BOC piperazines. Google Patents.

-

1-Boc-piperazine. SpectraBase. Available at: [Link]

-

Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Di-tert-butyl dicarbonate. Chongqing Chemdad Co.. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2016-01-01). Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. (2016-11-21). Available at: [Link]

-

1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Tetrakis(triphenylphosphine)palladium(0). synthesiswithcatalysts.com. Available at: [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. (2016-11-21). Available at: [Link]

Sources

- 1. This compound|CAS 886766-25-2|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. echemi.com [echemi.com]

- 8. Di-tert-butyl dicarbonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. sciforum.net [sciforum.net]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

A Guide to the Chiral Pool Synthesis of (S)-1-Boc-2-isopropylpiperazine from (S)-Valine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] Specifically, chiral 2-substituted piperazines offer a three-dimensional architecture that is crucial for achieving high-affinity and selective interactions with biological targets. This guide provides an in-depth technical overview of a robust and scalable chiral pool synthesis strategy for (S)-1-Boc-2-isopropylpiperazine, a valuable building block for drug discovery.[4] Starting from the readily available and enantiopure amino acid (S)-valine, this synthesis leverages the inherent stereochemistry of the starting material to produce the target molecule with high fidelity. We will explore the causal relationships behind reagent selection, reaction mechanisms, and protocol optimization for each key transformation: the reduction of the amino acid, the construction of the heterocyclic core, and the final regioselective protection.

Strategic Overview: The Chiral Pool Approach

Chiral pool synthesis is a powerful strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. (S)-Valine is an ideal precursor for this synthesis for two key reasons:

-

Inherent Chirality: It provides the desired (S)-stereocenter at the C2 position of the piperazine ring, obviating the need for asymmetric synthesis or chiral resolution.[5]

-

Structural Blueprint: The isopropyl side chain is carried through the synthesis to become the C2 substituent of the final product.

The overall synthetic pathway is designed as a logical sequence of transformations, each chosen for efficiency, scalability, and control over stereochemistry.

Caption: Overall synthetic workflow from (S)-Valine.

Step 1: Reduction of (S)-Valine to (S)-Valinol

Causality and Experimental Choices: The initial transformation targets the carboxylic acid moiety of (S)-valine. Its reduction to a primary alcohol is essential to provide the necessary nucleophilic handle for subsequent ring-forming reactions. Standard sodium borohydride (NaBH₄) is famously ineffective for reducing carboxylic acids. Therefore, more potent reducing agents are required.[6]

Two field-proven methods are presented: the classic lithium aluminum hydride (LiAlH₄) reduction and a more modern, safer approach using a sodium borohydride/iodine (NaBH₄/I₂) system, which generates diborane (in situ).

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly effective and provides excellent yields.[7][8] Its principal drawback is its pyrophoric nature, requiring stringent anhydrous conditions and careful handling, which can be a limitation for large-scale synthesis.[6]

-

Sodium Borohydride/Iodine (NaBH₄/I₂): This system is a safer and more scalable alternative.[6] Iodine reacts with NaBH₄ in an ethereal solvent like THF to generate borane (BH₃), which then forms a complex with the THF. This in situ generated borane is the active reducing species. This method demonstrates excellent selectivity and is more amenable to industrial-scale production.[6][7]

Experimental Protocol A: LiAlH₄ Reduction

Adapted from Dickman, D. A.; Meyers, A. I.; et al. Organic Syntheses. 1985.[8]

-

Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under a nitrogen atmosphere is charged with lithium aluminum hydride (1.2 eq) suspended in anhydrous tetrahydrofuran (THF).

-

Addition: A solution of (S)-valine (1.0 eq) in anhydrous THF is added dropwise via the addition funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated to reflux for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): The reaction is cooled to 0 °C in an ice bath. The reaction is quenched by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude (S)-valinol is purified by vacuum distillation to yield a clear, colorless liquid.[8][9]

Experimental Protocol B: NaBH₄/I₂ Reduction

Adapted from McKennon, M. J.; et al. J. Org. Chem. 1993.[6]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere is charged with sodium borohydride (2.4 eq) and anhydrous THF. The suspension is cooled to 0 °C.

-

Addition of Amino Acid: (S)-Valine (1.0 eq) is added portion-wise to the stirred suspension.

-

Generation of Diborane: A solution of iodine (I₂) (1.0 eq) in anhydrous THF is added dropwise via the addition funnel over 1-2 hours. Vigorous hydrogen evolution is observed.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours, then gently refluxed for 16-18 hours until the reaction is complete.

-

Workup: The reaction is cooled to 0 °C and quenched by the slow addition of methanol, followed by 6M hydrochloric acid until the pH is acidic. The mixture is then concentrated under reduced pressure.

-

Isolation: The residue is basified to a high pH with aqueous NaOH or KOH and extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is purified by vacuum distillation.

Data Summary: Reduction of (S)-Valine

| Parameter | Method A: LiAlH₄ | Method B: NaBH₄/I₂ |

| Primary Reagent | Lithium Aluminum Hydride | Sodium Borohydride, Iodine |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | Reflux (~66 °C) | 0 °C to Reflux (~66 °C) |

| Typical Yield | 73–75%[8] | 80–98%[7] |

| Key Advantage | High reactivity, well-established | Improved safety profile, scalable |

| Key Disadvantage | Pyrophoric, moisture-sensitive | Longer reaction times, H₂ evolution |

Step 2: Synthesis and Cyclization to (S)-2-Isopropylpiperazine

Causality and Experimental Choices: Constructing the piperazine ring from (S)-valinol is the most complex phase of the synthesis. The strategy involves a multi-step sequence that builds the required 1,2-diamine backbone before the final intramolecular cyclization. This approach ensures high control over the final structure. A robust method involves the initial protection of the valinol amine, activation of the hydroxyl group, displacement with a protected aminoethanol fragment, and subsequent deprotection and cyclization.[10]

Caption: Key transformations in the piperazine ring construction.

Experimental Protocol: Piperazine Ring Formation

This protocol is a representative sequence based on established methodologies for synthesizing 2-substituted piperazines from amino alcohols.[10][11]

-

N-Protection of (S)-Valinol:

-

To a solution of (S)-valinol (1.0 eq) and triethylamine (TEA, 2.5 eq) in dichloromethane (DCM) at 0 °C, add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an aqueous workup, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. The crude N-nosyl-(S)-valinol is often pure enough for the next step. The nosyl group is chosen for its ease of installation and its facile removal under mild conditions (thiolysis).

-

-

Hydroxyl Group Activation (Mesylation):

-

Dissolve the N-nosyl-(S)-valinol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM and cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Quench with saturated aqueous NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM. Dry the combined organic layers and concentrate to yield the crude mesylate, which should be used immediately in the next step.

-

-

SN2 Displacement to Form Diamine Precursor:

-

To a solution of N-nosylethanolamine (1.5 eq) in anhydrous dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.6 eq) at 0 °C to form the alkoxide.

-

Add a solution of the crude mesylate from the previous step in DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting linear bis-nosylated diamine by column chromatography.

-

-

Deprotection and Cyclization:

-

Dissolve the bis-nosylated diamine (1.0 eq) and potassium carbonate (K₂CO₃, 5.0 eq) in a mixture of acetonitrile and water.

-

Add thiophenol (4.0 eq) and heat the mixture to 50-60 °C for 4-6 hours. This step removes both nosyl protecting groups.

-

The in situ deprotection is followed by intramolecular cyclization, driven by the base (K₂CO₃), to form (S)-2-isopropylpiperazine.

-

Cool the reaction, dilute with water, and perform a thorough extraction with an appropriate organic solvent.

-

Acidify the aqueous layer and wash with ether to remove thiophenol byproducts. Then, basify the aqueous layer to a high pH and extract the free piperazine product into DCM or another suitable solvent.

-

Dry the organic extracts and concentrate carefully to yield crude (S)-2-isopropylpiperazine, which can be purified by distillation or used directly in the next step.

-

Step 3: Regioselective N-Boc Protection

Causality and Experimental Choices: The final step introduces the tert-butoxycarbonyl (Boc) protecting group, which is crucial for modulating the reactivity of the piperazine in subsequent synthetic applications.[4] The reaction must be regioselective, targeting only one of the two nitrogen atoms. The inherent asymmetry of (S)-2-isopropylpiperazine facilitates this selectivity. The bulky isopropyl group at the C2 position sterically hinders the adjacent nitrogen (N1), directing the equally bulky Boc anhydride reagent (Boc₂O) to preferentially acylate the less hindered N4 nitrogen. However, standard protocols often lead to protection at the less hindered N1 position of a 2-substituted piperazine, which is what is desired for the named target compound, (S)-1 -Boc-2-isopropylpiperazine. The numbering convention places the substituent at C2, and the Boc group at N1. The steric bulk of the isopropyl group makes the N1 nitrogen less nucleophilic, but under thermodynamic control or specific conditions, N1 protection is achievable and often preferred. The protocol below describes a standard procedure that reliably yields the N1-protected product.[12][13]

Experimental Protocol: Boc Protection

Adapted from common procedures for N-Boc protection of piperazines.[12][14][15]

-

Setup: Dissolve (S)-2-isopropylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of THF and water.

-

Addition of Base: Add a base such as triethylamine (1.2 eq) or aqueous sodium bicarbonate (2.0 eq) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same organic solvent dropwise over 30 minutes. The use of a slight excess of the piperazine can help minimize the formation of the di-protected byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: If a biphasic system is used, separate the layers. If an organic solvent was used, wash the mixture with water and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield (S)-1-Boc-2-isopropylpiperazine as a pure solid or oil.[16]

Data Summary: N-Boc Protection

| Parameter | Representative Conditions |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) |

| Solvent | Dichloromethane (DCM), THF, or THF/Water |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >85% |

| Key Consideration | Stoichiometry control is critical to prevent di-protection. |

Conclusion and Broader Impact

This guide has detailed a logical and field-tested synthetic route to (S)-1-Boc-2-isopropylpiperazine from the chiral pool precursor (S)-valine. By carefully selecting reagents and controlling reaction conditions, each step—from the initial reduction to the final regioselective protection—can be executed with high efficiency and stereochemical fidelity. The resulting compound is not merely a synthetic curiosity; it is a highly valuable and versatile building block.[4][12] The presence of the Boc group allows for selective deprotection and further functionalization at the N4 position, opening avenues for the construction of vast chemical libraries and the development of novel therapeutic agents targeting a wide range of diseases.[12] The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals aiming to incorporate this privileged chiral scaffold into their discovery programs.

References

-

Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 43. [Link]

-

Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42, 1595-1599. [Link]

-

Katsamakas, S., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

-

MDPI (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Zhang, Z., & Zhang, W. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]

-

Zhang, Z., & Zhang, W. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

ResearchGate (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Request PDF. ResearchGate. [Link]

-

Risi, C. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Chemistry Stack Exchange (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. [Link]

-

PubChem (n.d.). (2S)-2-Isopropylpiperazine, N1-BOC protected. PubChem. [Link]

-

DigitalCommons@USU (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Wikipedia (n.d.). Valinol. Wikipedia. [Link]

-

ResearchGate (n.d.). Synthesis of (R)- or (S)-Valinol Using w-Transaminases in Aqueous and Organic Media | Request PDF. ResearchGate. [Link]

-

Cao, Y., & Yang, G. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(8), 84-87. [Link]

-

Kroutil, W., et al. (2014). Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media. Bioorganic & Medicinal Chemistry, 22(19), 5548-5553. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ijptonline.com. [Link]

-

MDPI (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

- Google Patents (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

Wünsch, B., et al. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm. [Link]

-

Organic Syntheses (n.d.). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses. [Link]

-

Organic Chemistry Portal (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

-

PubChem (n.d.). (R)-1-Boc-2-isopropylpiperazine. PubChem. [Link]

-

Katsamakas, S., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

-

PubMed (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]

-

Aberhart, D. J., & Lin, L. J. (1973). Use of chiral isopropyl groups in biosynthesis. Synthesis of (2RS,3S)-(4-13C)valine. Journal of the American Chemical Society, 95(11), 3796-7. [Link]

-

Organic Syntheses (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses. [Link]

- Google Patents (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Danishefsky, S. J., et al. (2004). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. Angewandte Chemie International Edition, 43(16), 2142-2145. [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jocpr.com [jocpr.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Valinol - Wikipedia [en.wikipedia.org]

- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 13. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 14. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 15. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 16. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Boc-Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in drugs targeting a wide range of therapeutic areas, including the central nervous system (CNS), infectious diseases, and cancer. Its unique conformational properties and ability to engage in key hydrogen bonding interactions make it an invaluable component in drug design. The strategic use of protecting groups is essential for the selective functionalization of piperazine's two nitrogen atoms. Among these, the tert-butyloxycarbonyl (Boc) group is preeminent due to its stability and predictable reactivity.

N-Boc-piperazine serves as a critical building block, enabling the controlled, stepwise synthesis of complex pharmaceutical agents. The Boc group effectively masks one amine, rendering it significantly less nucleophilic and allowing for selective reactions at the unprotected secondary amine. Understanding the core physicochemical properties of these Boc-protected intermediates is not merely an academic exercise; it is fundamental to optimizing synthetic routes, ensuring the purity of active pharmaceutical ingredients (APIs), and predicting the properties of the final deprotected molecule. This guide provides an in-depth analysis of these key properties, supported by field-proven experimental protocols and data.

Core Physicochemical Properties

The introduction of the bulky, nonpolar Boc group dramatically alters the physicochemical landscape of the piperazine core. These changes have profound implications for solubility, lipophilicity, basicity, and stability—parameters that govern everything from reaction conditions and purification strategies to the ultimate pharmacokinetic profile of a drug candidate.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The Influence of the Boc Group: The tert-butyl portion of the Boc group is highly lipophilic, significantly increasing the LogP of the piperazine scaffold compared to its unprotected parent. This increased lipophilicity can enhance membrane permeability but often at the cost of reduced aqueous solubility. While many LogP values are derived from computational models, experimentally determined values are crucial for accuracy. For ionizable molecules like mono-Boc-piperazine, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent distribution of both ionized and neutral species.

Data Summary: Lipophilicity of Piperazine Derivatives

| Compound | LogP (Predicted) | XLogP3 (Predicted) | Source |

| Piperazine | -1.4 | -1.1 | PubChem |

| 1-Boc-piperazine | 1.09 | 0.5 | |

| 1-Boc-piperazine | Not Specified | 0.46 |

Note: Experimental values can vary based on the method used. Predicted values are for estimation purposes.

Experimental Protocol: LogP Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and resource-sparing method for estimating LogP values, correlating a compound's retention time with its hydrophobicity.

Principle: The logarithm of the capacity factor (log k') of a compound on a reverse-phase column (e.g., C18) shows a linear relationship with its LogP. By running a set of reference standards with known LogP values, a calibration curve can be generated to determine the LogP of the unknown compound.

Step-by-Step Methodology:

-

System Preparation:

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector set to an appropriate wavelength for the analyte.

-

-

Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the Boc-piperazine derivative.

-

Sample Preparation: Prepare a dilute solution of the Boc-piperazine test compound in the mobile phase.

-

Chromatographic Run:

-

Inject the standards and the test compound onto the HPLC system under isocratic conditions.

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calculate log k' for each standard.

-

Plot log k' versus the known LogP values for the standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Using the log k' of the Boc-piperazine sample, calculate its LogP value from the regression equation.

-

Causality Behind Choices:

-

C18 Column: The long alkyl chains provide a nonpolar environment that retains compounds based on their lipophilicity.

-

Isocratic Elution: Using a constant mobile phase composition ensures that retention is directly proportional to the compound's interaction with the stationary phase, which is crucial for a reliable LogP correlation.

-

pH 7.4 Buffer: For LogD determination, this pH mimics physiological conditions, providing a more relevant measure of how the compound will partition in the body.

Diagram: Workflow for LogP Determination via RP-HPLC

Caption: Workflow for HPLC-based LogP determination.

Basicity (pKa)

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For the unprotected secondary amine on a mono-Boc-piperazine, the pKa value dictates its charge state at physiological pH, which profoundly impacts solubility, receptor binding, and membrane transport.

The Influence of the Boc Group: The Boc group is electron-withdrawing, which decreases the electron density on the adjacent nitrogen atom. However, its primary effect on the basicity of the distal secondary amine in 1-Boc-piperazine is steric and inductive. The predicted pKa of the free secondary amine in 1-Boc-piperazine is around 8.45-8.8, which is lower than the first pKa of the parent piperazine (pKa1 ≈ 9.73). This reduction in basicity means that at physiological pH (7.4), a significant portion of the molecules will be in the neutral, more lipophilic form compared to the parent piperazine.

Data Summary: pKa Values of Piperazine Derivatives

| Compound | pKa (Secondary Amine) | Method | Source |

| Piperazine (pKa1) | 9.73 ± 0.02 | Potentiometric Titration | |

| Piperazine (pKa2) | 5.35 ± 0.04 | Potentiometric Titration | |

| 1-Boc-piperazine | 8.45 ± 0.10 | Predicted |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for determining pKa values.

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.

-

Sample Preparation: Accurately weigh and dissolve the Boc-piperazine derivative in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used for sparingly soluble compounds, but this will yield an apparent pKa (pKa_app). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration:

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen to remove dissolved CO2.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) before recording the pH and titrant volume.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (dpH/dV) of the titration curve to precisely locate the equivalence point (where the slope is greatest).

-

The pH at the half-equivalence point (V/2) is equal to the pKa of the compound.

-

Causality Behind Choices:

-

Carbonate-Free Water/Nitrogen Purge: Carbon dioxide from the air can dissolve to form carbonic acid, which acts as a buffer and interferes with the titration of the sample, especially when titrating bases.

-

Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Keeping it constant ensures that changes in pH are due solely to the neutralization of the analyte.

Diagram: Ionization States of 1-Boc-Piperazine vs. pH

Caption: Ionization states of 1-Boc-piperazine across a pH range.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.

The Influence of the Boc Group: The introduction of the lipophilic Boc group generally decreases the aqueous solubility of the piperazine core. While the parent piperazine is freely soluble in water, 1-Boc-piperazine is described as soluble but to a lesser, finite extent. Its solubility is also pH-dependent due to the basicity of the free secondary amine. At pH values below its pKa, the amine becomes protonated, forming a more polar cation which significantly enhances aqueous solubility.

Data Summary: Solubility of 1-Boc-Piperazine

| Compound | Water Solubility Description | Source |

| Piperazine | Freely soluble | |

| 1-Boc-piperazine | Soluble in water, methanol, ethyl acetate | |

| 1-Boc-piperazine | Less soluble in water |

Experimental Protocol: Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the true saturation point of a solution. This is distinct from kinetic solubility, which is often measured in high-throughput screens from DMSO stocks.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer for an extended period (e.g., 24 hours). After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV or LC-MS.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess of solid 1-Boc-piperazine to a series of vials (in duplicate or triplicate).

-

To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation:

-

After incubation, visually inspect for the presence of undissolved solid.

-

Separate the saturated solution (supernatant) from the solid material by centrifuging the vials at high speed or by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 1-Boc-piperazine of known concentrations.

-

Dilute the filtered supernatant into a suitable solvent (e.g., mobile phase).

-

Analyze the diluted supernatant and the standards by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.

-

-

Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Causality Behind Choices:

-

Excess Solid: Ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

24-Hour Incubation: Allows sufficient time for the dissolution process to reach a true equilibrium, which is particularly important for crystalline compounds that may dissolve slowly.

-

Filtration/Centrifugation: This is a critical step to ensure that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

Chemical Stability

The stability of the Boc protecting group is a defining feature of its utility. It must remain intact during various synthetic transformations while being readily removable under specific, controlled conditions.

pH Stability: The Boc group is renowned for its stability in basic, nucleophilic, and reductive environments. However, it is characteristically labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to cleave the Boc group, proceeding through the formation of a stable tert-butyl cation, which then fragments into isobutene and carbon dioxide. This acid sensitivity is the cornerstone of its use in orthogonal protection strategies, where other groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile) can be removed without affecting the Boc group.

Solid-State Properties: 1-Boc-piperazine is typically a white to light yellow crystalline solid with a low melting point, generally reported in the range of 43-49 °C. As a low-melting solid, it should be stored in a refrigerated, dry, and well-sealed container to maintain its integrity.

Conclusion

The physicochemical properties of Boc-protected piperazines are a direct consequence of the introduction of the tert-butyloxycarbonyl group. This single modification significantly increases lipophilicity, decreases basicity, and reduces aqueous solubility compared to the parent piperazine scaffold. A quantitative understanding of these properties—LogP, pKa, and solubility—is not merely descriptive but predictive, enabling scientists to make informed decisions in synthesis, purification, formulation, and the overall design of drug candidates. The experimental protocols detailed herein provide a validated framework for researchers to accurately characterize these critical intermediates, ensuring the integrity and success of their drug discovery and development programs.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- US Patent US6548307B2. (n.d.). Determination of logP coefficients via a RP-HPLC column.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Development of Methods for the Determin

- US Patent US6524863B1. (n.d.). High throughput HPLC method for determining Log P values.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences.

- 1-BOC-Piperazine | 57260-71

A Technical Guide to (R)-1-Boc-2-isopropylpiperazine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (R)-1-Boc-2-isopropylpiperazine, a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will detail its precise chemical identity according to IUPAC nomenclature, outline its core physicochemical properties, and present validated synthetic and analytical methodologies. The primary focus is on the compound's role as a versatile chiral building block, stemming from the strategic use of the tert-butyloxycarbonyl (Boc) protecting group. This guide elucidates the causal relationship between its structure—specifically the piperazine "privileged scaffold" and the defined (R)-stereocenter—and its utility in the development of stereospecific therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

Correct and unambiguous identification is the foundation of all chemical research and development. The compound commonly referred to as (R)-1-Boc-2-isopropylpiperazine is systematically named according to IUPAC rules to ensure universal clarity. Its identity is further secured by its unique CAS Registry Number.

The formal IUPAC name for this compound is tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate [1][2]. This nomenclature precisely defines the stereochemistry at the second carbon of the piperazine ring, the location of the isopropyl (propan-2-yl) substituent, and the nature of the tert-butyloxycarbonyl (Boc) protecting group on the first nitrogen atom.

A summary of its key identifiers and computed properties is provided below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | [1][2] |

| Common Name | (R)-1-Boc-2-isopropylpiperazine | [1][2][3] |

| Synonyms | (R)-2-isopropyl-piperazine-1-carboxylic acid tert-butyl ester | [3][4] |